Cas no 1360927-98-5 (Methyl4-Bromo-5-methylindole-3-carboxylate)

1360927-98-5 structure

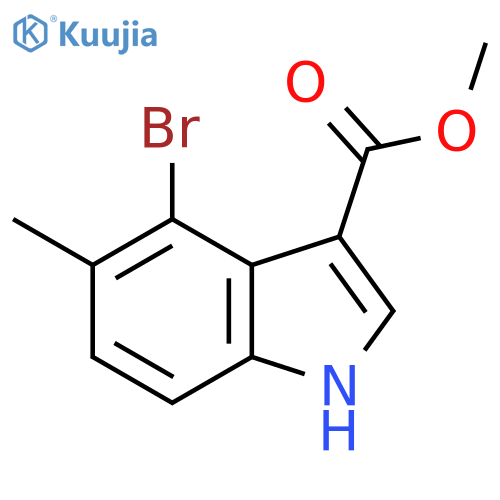

商品名:Methyl4-Bromo-5-methylindole-3-carboxylate

CAS番号:1360927-98-5

MF:C11H10BrNO2

メガワット:268.106602191925

MDL:MFCD22558751

CID:4590609

Methyl4-Bromo-5-methylindole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-Bromo-5-methylindole-3-carboxylate

- Methyl4-Bromo-5-methylindole-3-carboxylate

-

- MDL: MFCD22558751

- インチ: 1S/C11H10BrNO2/c1-6-3-4-8-9(10(6)12)7(5-13-8)11(14)15-2/h3-5,13H,1-2H3

- InChIKey: PONNDXANANZDLQ-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C(Br)=C(C)C=C2)C(C(OC)=O)=C1

じっけんとくせい

- 密度みつど: 1.6±0.1 g/cm3

- ふってん: 397.1±37.0 °C at 760 mmHg

- フラッシュポイント: 194.0±26.5 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

Methyl4-Bromo-5-methylindole-3-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Methyl4-Bromo-5-methylindole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D777002-1g |

Methyl 4-Bromo-5-methylindole-3-carboxylate |

1360927-98-5 | 95% | 1g |

$870 | 2025-02-28 | |

| eNovation Chemicals LLC | D777002-1g |

Methyl 4-Bromo-5-methylindole-3-carboxylate |

1360927-98-5 | 95% | 1g |

$870 | 2025-02-20 | |

| eNovation Chemicals LLC | D777002-1g |

Methyl 4-Bromo-5-methylindole-3-carboxylate |

1360927-98-5 | 95% | 1g |

$870 | 2024-07-20 |

Methyl4-Bromo-5-methylindole-3-carboxylate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

1360927-98-5 (Methyl4-Bromo-5-methylindole-3-carboxylate) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1360927-98-5)Methyl4-Bromo-5-methylindole-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):928.0